Europium 1,3-diphenyl-1,3-propanedionate Europium 1,3-diphenyl-1,3-propanedionate
Brand Name: Vulcanchem
CAS No.: 14552-07-9
VCID: VC21005823
InChI: InChI=1S/3C15H11O2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3
SMILES: C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Eu+3]
Molecular Formula: C45H33EuO6
Molecular Weight: 821.7 g/mol

Europium 1,3-diphenyl-1,3-propanedionate

CAS No.: 14552-07-9

Cat. No.: VC21005823

Molecular Formula: C45H33EuO6

Molecular Weight: 821.7 g/mol

* For research use only. Not for human or veterinary use.

Europium 1,3-diphenyl-1,3-propanedionate - 14552-07-9

Specification

CAS No. 14552-07-9
Molecular Formula C45H33EuO6
Molecular Weight 821.7 g/mol
IUPAC Name 1,3-diphenylpropane-1,3-dione;europium(3+)
Standard InChI InChI=1S/3C15H11O2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3
Standard InChI Key YPBYYCSIHGUSAJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Eu+3]
Canonical SMILES C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Eu+3]

Introduction

Chemical Structure and Properties

Europium 1,3-diphenyl-1,3-propanedionate, also known as tris(dibenzoylmethanato)europium, is a coordination compound where europium(III) is chelated by three 1,3-diphenyl-1,3-propanedionate ligands. The compound features a central europium ion coordinated through oxygen atoms from the β-diketone ligands.

Physical Properties

The physical properties of Europium 1,3-diphenyl-1,3-propanedionate are summarized in the following table:

PropertyValue
CAS Number14552-07-9
Molecular FormulaC₄₅H₃₃EuO₆
Molecular Weight821.704 g/mol
Melting Point210-220°C
AppearanceYellow powder
SolubilitySoluble in organic solvents (dichloromethane, THF)
Exact Mass822.149
LogP10.1739
PSA78.90000

The compound demonstrates strong photoluminescence, particularly in the red region of the visible spectrum, which is characteristic of europium(III) complexes .

Chemical Properties

Europium 1,3-diphenyl-1,3-propanedionate participates primarily in coordination chemistry reactions. The europium(III) ion in this complex typically exhibits an eight-coordinate geometry, with the 1,3-diphenyl-1,3-propanedionate ligands (also known as dibenzoylmethane or DBM) acting as bidentate chelating agents through their oxygen atoms.

Synthesis Methods

The synthesis of Europium 1,3-diphenyl-1,3-propanedionate typically involves the reaction of europium salts with 1,3-diphenyl-1,3-propanedione under controlled conditions.

Standard Synthesis Procedure

A common synthesis route involves reacting europium oxide (Eu₂O₃) with 1,3-diphenyl-1,3-propanedione in the presence of a solvent such as benzene or toluene. The reaction is typically conducted under reflux conditions to facilitate the formation of the coordination compound.

Alternative Synthesis Method

Another documented synthesis approach involves the treatment of 1,3-diphenyl-1,3-propanedione with europium(III) chloride in the presence of a base such as piperidine. This method results in halide ligand exchange, forming the europium complex :

In a detailed procedure described by Moriguchi et al., "a solution of europium(III) chloride (0.650 g, 0.41 mmol) and 1,3-diphenyl-1,3-propanedione (0.370 g, 1.65 mmol) in absolute ethanol (30 mL) was prepared at room temperature. Under protection from air, slightly excess of piperidine (0.30 ml, 3.0 mmol) was added to the solution, and then, the two solutions were combined and stirred at room temperature for 12 hours" .

Applications

Europium 1,3-diphenyl-1,3-propanedionate has diverse applications across multiple scientific and industrial fields, primarily leveraging its distinctive luminescent properties.

Luminescent Materials

The compound is extensively utilized in the development of phosphors for lighting and display technologies. Its ability to emit red light upon excitation makes it particularly valuable for applications requiring precise color rendering. The complex serves as a key component in luminescent materials used in light-emitting diodes (LEDs) and other display technologies .

Biological Research

In biological research, Europium 1,3-diphenyl-1,3-propanedionate functions as a fluorescent probe for imaging and diagnostic purposes. The luminescent properties enable the visualization of biological processes at the molecular level, making it an essential tool in advanced biomedical research .

Studies have demonstrated its effectiveness in cell imaging applications due to its high photostability and luminescence efficiency. The compound has also been investigated for its potential in drug development, particularly in creating advanced prostaglandin models crucial for pharmaceutical applications .

Industrial Applications

The compound's luminescent characteristics are exploited in the manufacturing of optical devices and sensors. Additionally, it finds applications in the development of advanced materials for various industrial uses .

Research Findings

Crystallographic Studies

Significant research has been conducted on the crystal structure of europium complexes with 1,3-diphenyl-1,3-propanedione ligands. Moriguchi et al. investigated the crystal structure of related complexes and found that "the eight coordinate structures of the complexes in the three crystals were slightly different due to the crystal packing and the existence of the solvent molecule(s)" .

Their study revealed that the large cavity sizes of related europium complexes facilitated the inclusion of water and benzene solvate molecules, which affected the coordination geometry and packing structure .

Photoluminescence Properties

Research on the photoluminescence properties of Europium 1,3-diphenyl-1,3-propanedionate has shown that the β-diketone ligands act as strong antenna ligands that efficiently transfer absorbed energy to the europium(III) ion, resulting in intense red luminescence .

Studies have attributed these strong emissions to the 5D₀ → 7F₂ transition of Europium(III) ions under UV excitation. This energy transfer mechanism is crucial for the compound's applications in luminescent materials and devices .

Biological Activity Studies

Research into the biological activity of Europium 1,3-diphenyl-1,3-propanedionate and related compounds has revealed potential applications in cancer therapy. Studies indicate that derivatives of 1,3-diphenyl-1,3-propanedione exhibit significant cytotoxicity against various cancer cell lines while demonstrating low toxicity towards normal cells .

Investigations have also shown promising antioxidant properties in similar compounds, which may contribute to reducing oxidative stress in biological systems .

Comparison with Similar Compounds

Europium 1,3-diphenyl-1,3-propanedionate is structurally related to several other europium complexes, notably Tris(1,3-diphenyl-1,3-propanedionato)(1,10-phenanthroline)europium(III) (Eu(DBM)₃(phen)), which includes an additional 1,10-phenanthroline ligand.

Structural Comparison

The following table compares key properties of Europium 1,3-diphenyl-1,3-propanedionate with Tris(1,3-diphenyl-1,3-propanedionato)(1,10-phenanthroline)europium(III):

PropertyEuropium 1,3-diphenyl-1,3-propanedionateTris(1,3-diphenyl-1,3-propanedionato)(1,10-phenanthroline)europium(III)
CAS Number14552-07-917904-83-5
Molecular FormulaC₄₅H₃₃EuO₆C₅₇H₄₁EuN₂O₆
Molecular Weight821.7 g/mol1001.91 g/mol
Melting Point210-220°C185-191°C
Coordination Number68

The addition of the 1,10-phenanthroline ligand in Eu(DBM)₃(phen) results in a higher coordination number and different photophysical properties compared to Europium 1,3-diphenyl-1,3-propanedionate .

Functional Comparison

Both compounds exhibit strong luminescent properties, but the addition of the 1,10-phenanthroline ligand in Eu(DBM)₃(phen) can enhance the luminescence efficiency and modify the spectral characteristics .

The phenanthroline ligand in Eu(DBM)₃(phen) contributes to its photophysical properties, making it particularly useful in specific applications such as biological imaging and sensing where the modified emission properties are advantageous .

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